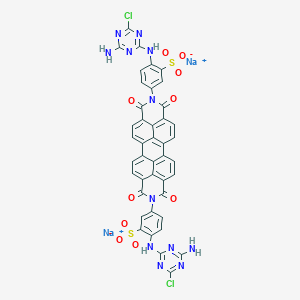
2-(Trifluoromethoxy)benzenesulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, has been described through a convenient and efficient three-step process. This process involves regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride compound (Huang et al., 2019).
Molecular Structure Analysis
The molecular and electronic structures of structural isomers related to 2-(trifluoromethoxy)benzenesulfonyl chloride have been explored through X-ray crystallography and ab initio quantum-chemical calculations. These studies provide insights into the steric hindrance and electronic distribution within the molecule, impacting its reactivity and interactions (Rublova et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : A study identified a novel chiral compound as an intermediate in the synthesis of benz, highlighting the potential of benzenesulfonyl chlorides in creating new chemical entities (Al–Douh, 2012).
Recyclable Magnetic Co/C Hybrid ROMP-Derived Reagent : Magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride has been shown to be recyclable and useful for methylation/alkylation of various carboxylic acids, with efficient retrieval using a neodymium magnet (Faisal et al., 2017).
Key Building Block for Penoxsulam : A convenient three-step synthesis of a related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, was presented as a key building block for the herbicide penoxsulam (Huang et al., 2019).
Oxo Crown Ethers Synthesis : Oxo crown ethers synthesized using benzenesulfonyl chloride have shown promising stability and cation-complexing abilities towards sodium and potassium cations (Matsushima et al., 1982).
Potent Antibacterial Agents and Enzyme Inhibitors : N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have shown potent antibacterial potential and moderate enzyme inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
Synthesis of Novel N-Substituted Phenyl Benzenesulfonylureas : A study synthesized novel N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas, providing a new class of benzenesulfonylureas with improved properties (Ta-n, 2015).
Large-Scale Preparation : A scalable process efficiently prepares 2-(methanesulfonyl)benzenesulfonyl chloride on a multikilogram scale with high chemical purity, making it a key building block for drug candidates (Meckler & Herr, 2012).
Friedel-Crafts Sulfonylation : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids effectively catalyze Friedel-Crafts sulfonylation of benzene and substituted benzenes, yielding almost quantitative diaryl sulfones under ambient conditions (Nara et al., 2001).
Safety And Hazards
- Corrosive : The compound is corrosive and can cause skin and eye irritation.
- Toxicity : Inhalation or ingestion may lead to respiratory and gastrointestinal irritation.
- Handling Precautions : Proper protective equipment (gloves, goggles) should be used when handling this compound.
Zukünftige Richtungen
Research on the applications of 2-(Trifluoromethoxy)benzenesulfonyl chloride continues to expand. Future directions may include:
- Development of New Reactions : Exploring novel synthetic methodologies using this compound.
- Medicinal Chemistry : Investigating its potential as a building block in drug discovery.
Eigenschaften
IUPAC Name |
2-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBWYIUMFEOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380418 | |
| Record name | 2-(Trifluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzenesulfonyl chloride | |
CAS RN |
103008-51-1 | |
| Record name | 2-(Trifluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)









